molecular formula C14H12ClN3 B8349254 4-amino-3-[N-(2-chlorobenzyl)amino]benznitrile

4-amino-3-[N-(2-chlorobenzyl)amino]benznitrile

Cat. No. B8349254
M. Wt: 257.72 g/mol
InChI Key: MFDUPNJSVQQHTD-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Fifty milligrams of 10% palladium on carbon were added to a mixed solution of 261 mg of 3-[N-(2-chlorobenzyl)amino]-4-nitrobenznitrile, 15 ml of methanol and 3 ml of 1,4-dioxane to conduct the catalytic reduction in a hydrogen atmosphere at 3 atm. After the completion of the reaction, the reaction solution was filtered through celite, and the filtrate was distilled off under reduced pressure. The resulting solid material was washed with ether, and was collected through filtration to give 196 mg of 4-amino-3-[N-(2-chlorobenzyl)amino]benznitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[N-(2-chlorobenzyl)amino]-4-nitrobenznitrile
Quantity
261 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][NH:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[N+:14]([O-])=O)[C:9]#[N:10].CO.[H][H]>[Pd].O1CCOCC1>[NH2:14][C:13]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[NH:5][CH2:4][C:3]1[CH:17]=[CH:18][CH:19]=[CH:20][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
3-[N-(2-chlorobenzyl)amino]-4-nitrobenznitrile
Quantity
261 mg
Type
reactant
Smiles
ClC1=C(CNC=2C=C(C#N)C=CC2[N+](=O)[O-])C=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
WASH
Type
WASH
Details
The resulting solid material was washed with ether
FILTRATION
Type
FILTRATION
Details
was collected through filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)NCC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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